- Controlled synthesis of subnano Pd cluster catalysts by fine tuning of dendrimers, Nanotech Conference & Expo 2012: An Interdisciplinary Integrative Forum on Nanotechnology, 2012, 1, 502-505

Cas no 931-88-4 (Cyclooctene)

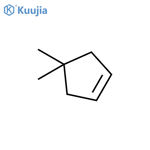

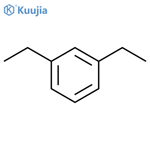

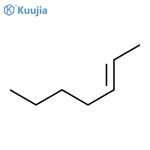

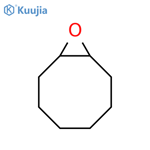

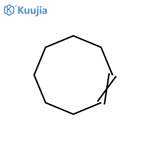

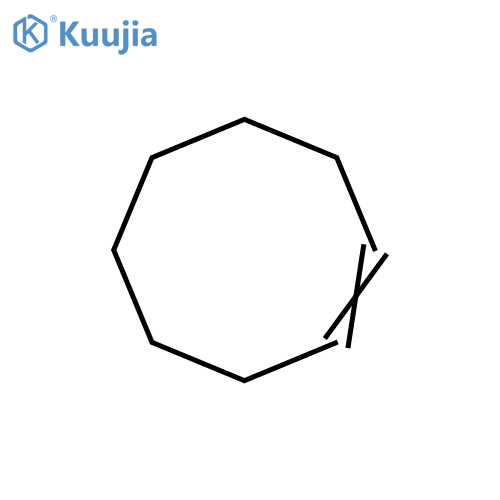

Cyclooctene structure

Produktname:Cyclooctene

Cyclooctene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Cyclooctene

- CYCLOOCTENE, STANDARD FOR GC

- CIS-CYCLOOCTENE

- C8H14

- 5-cyclooctadiene

- cis-cyclo-octene

- cyclooctaene

- cyclo-octene

- trans-cyclooctene

- NSC 72425

- FT-0623938

- NS00007345

- FT-0624241

- 1-Cyclooctene #

- NS00112579

- DTXSID1061310

- NCIOpen2_000391

- 931-89-5

- 931-88-4

- Q415390

- EC 213-243-4

- C0506

- AE340T3540

- W-109102

- UNII-AE340T3540

- BS-23512

- 931-87-3

- (1Z)-cyclooctene

- (7Z)-cyclooctene

- NSC72425

- DB-246774

- NSC-72425

- Cyclooctene 100 microg/mL in Acetonitrile

- EINECS 213-243-4

- 25267-51-0

- EN300-21667

- CHEBI:225365

- cis-Cyclooctene, contains 100-200 ppm Irganox 1076 FD as antioxidant, 95%

- EN300-304057

- cyclooctene, (1Z)-

- (Z)-Cyclooctene

- Cyclooctene, (Z)-

- Cyclooctene, analytical standard

- MFCD00001753

- AI3-26693

- CHEMBL30773

- CHEBI:229204

- EINECS 213-245-5

- AKOS000121281

- cis-Cyclooctene, 95%, stab. with IRGANOX 1076

- DTXSID20883615

-

- MDL: MFCD00001753

- Inchi: 1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2

- InChI-Schlüssel: URYYVOIYTNXXBN-UHFFFAOYSA-N

- Lächelt: C1CCCCCCC=1

Berechnete Eigenschaften

- Genaue Masse: 110.11000

- Monoisotopenmasse: 110.10955

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 0

- Komplexität: 62.1

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 1

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 0

- Oberflächenladung: 0

- XLogP3: 3.5

Experimentelle Eigenschaften

- Farbe/Form: farblose Flüssigkeit

- Dichte: 0.848 g/mL at 20 °C(lit.)

- Schmelzpunkt: -16 ºC

- Siedepunkt: 144°C

- Flammpunkt: Fahrenheit: 75.2° f

Celsius: 24° c - Brechungsindex: n20/D 1.470

- PSA: 0.00000

- LogP: 2.89680

- Löslichkeit: Unlöslich in Wasser, löslich in Ethanol \ Ether

Cyclooctene Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Danger

- Gefahrenhinweis: H226,H304

- Warnhinweis: P301+P310,P331

- Transportnummer gefährlicher Stoffe:UN 3295 3/PG 3

- WGK Deutschland:3

- Code der Gefahrenkategorie: 10-65

- Sicherheitshinweise: S29-S33-S62-S16

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:3.2

- Verpackungsgruppe:III

- Sicherheitsbegriff:3.2

- PackingGroup:III

- Risikophrasen:R10

- Lagerzustand:Von hohen Temperaturen, Funken und Flammen fernhalten.

Cyclooctene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21667-1.0g |

cyclooctene |

931-88-4 | 1g |

$0.0 | 2023-06-07 | ||

| TRC | C272760-10g |

Cyclooctene |

931-88-4 | 10g |

$ 45.00 | 2022-04-28 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-25ml |

Cyclooctene |

931-88-4 | 95% | 25ml |

¥238.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-100ml |

Cyclooctene |

931-88-4 | 95% | 100ml |

¥660.90 | 2023-09-04 | |

| abcr | AB140481-500 ml |

Cyclooctene, 95%; . |

931-88-4 | 95% | 500 ml |

€221.70 | 2024-04-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 29648-1ML |

Cyclooctene |

931-88-4 | 1ml |

¥472.84 | 2023-04-26 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100852-5ml |

Cyclooctene |

931-88-4 | 95% | 5ml |

¥62.90 | 2023-09-04 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0506-25ML |

Cyclooctene |

931-88-4 | >95.0%(GC) | 25ml |

¥390.00 | 2024-04-15 | |

| Enamine | EN300-21667-5g |

cyclooctene |

931-88-4 | 5g |

$158.0 | 2023-09-16 | ||

| abcr | AB140481-25ml |

Cyclooctene, 95%; . |

931-88-4 | 95% | 25ml |

€44.90 | 2025-02-21 |

Cyclooctene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters) , 2-Propenenitrile, polymer with 1,3-propanediamine (triethoxybenzamide terminated) Solvents: Toluene ; 313 K

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Anthracene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; rt

Referenz

- Sodium anthracenide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Ethynylferrocene (click reaction products with azide-terminated dendrimers) , Palladium Solvents: Methanol , Chloroform ; 1 atm, 25 °C

Referenz

- "Click" dendrimers: synthesis, redox sensing of Pd(OAc)2, and remarkable catalytic hydrogenation activity of precise Pd nanoparticles stabilized by 1,2,3-triazole-containing dendrimers, Chemistry - A European Journal, 2008, 14(1), 50-64

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Polyethylene glycol Solvents: Toluene , Heptane ; 50 min, 1.0 MPa, 90 °C

Referenz

- PEG-stabilized palladium nanoparticles: an efficient and recyclable catalyst for the selective hydrogenation of 1,5-cyclooctadiene in thermoregulated PEG biphase system, Chinese Chemical Letters, 2008, 19(1), 102-104

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Oxygen , Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran

Referenz

- Selective hydrogenation of simple and functionalized conjugated dienes using a binuclear palladium complex catalyst precursor, Tetrahedron Letters, 1995, 36(32), 5673-6

Herstellungsverfahren 9

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: 2-Methyl-2-butanol , Nickel acetate , Sodium hydride , Water Solvents: 1,2-Dimethoxyethane

Referenz

- Activation of reducing agents. Sodium hydride containing complex reducing agents. 27. Reduction of ethylenic unsaturations by in situ generated hydrogen, Chemistry Letters, 1988, (5), 757-60

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: Vanadium ; 100 - 550 °C

Referenz

- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Chlorotrimethylsilane , 2-Methyl-2-butanol , Nickel acetate , Sodium hydride Solvents: 1,2-Dimethoxyethane

Referenz

- Activation of reducing agents. Sodium hydride containing complex reducing agents (MCRA). 24. Beneficial effect of chlorotrimethylsilane on the reducing properties of NiCRA, Tetrahedron Letters, 1986, 27(45), 5487-90

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Cellulose acetate Solvents: Ethanol

Referenz

- Preparation of catalytic cellulose acetate and poly(vinyl alcohol) membranes doped with fine transition metal particles by a counterdiffusion method, Reactive Polymers, 1991, 14(3), 205-11

Herstellungsverfahren 15

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) , Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile , Water ; 30 min, 50 °C

Referenz

- Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity, Japan, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Acetonitrile

Referenz

- Homogeneous catalytic photochemical functionalization of alkanes by α-dodecatungstophosphate. Rate behavior, energetics, and general characteristics of the processes, Journal of the American Chemical Society, 1988, 110(16), 5461-70

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Cuprous iodide , Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.2 15 min, cooled; 2 h, rt

1.3 Reagents: Methanol ; rt

1.2 15 min, cooled; 2 h, rt

1.3 Reagents: Methanol ; rt

Referenz

- Copper(I) iodide-lithium trimethoxyaluminum hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel (supported on Ceokar-2) ; 160 °C

Referenz

- Colloid and Nanosized Catalysts in Organic Synthesis: XIX.1 Influence of the Support Nature on Hydrogenation Catalysis of Cyclic Olefins by Nickel Nanoparticles, Russian Journal of General Chemistry, 2018, 88(1), 20-24

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: Iridium, [3,5-bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]-3′,5′-bis(trifluorome… ; 40 h, 200 °C

Referenz

- Synthesis and Properties of Iridium Bis(phosphinite) Pincer Complexes (p-XPCP)IrH2, (p-XPCP)Ir(CO), (p-XPCP)Ir(H)(aryl), and {(p-XPCP)Ir}2{μ-N2} and Their Relevance in Alkane Transfer Dehydrogenation, Organometallics, 2004, 23(8), 1766-1776

Cyclooctene Raw materials

- Cyclooctene Oxide

- Cyclooctene

- 1-Heptanol

- 1,5-Cyclooctadiene

- 1,3-Cyclooctadiene

- (1E)-1-bromocyclooctene

Cyclooctene Preparation Products

- 7H-Benzocycloheptene (264-09-5)

- 2-Pentene, 3-methyl-,(2E)- (616-12-6)

- cis-4-Methyl-2-pentene (691-38-3)

- 4-Methylindan (824-22-6)

- Benzene, 1-buten-1-yl- (824-90-8)

- 3-methyl-3-hexene (c,t) (3404-65-7)

- 4-Ethyltoluene (622-96-8)

- Cyclopentene,4,4-dimethyl- (19037-72-0)

- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)

- Cyclooctene (931-88-4)

- 1,7-Dimethylnaphthalene (575-37-1)

- Ethylidenecyclopentane (2146-37-4)

- 1,3-DIETHYLBENZENE (141-93-5)

- 2-BUTENE (624-64-6)

- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)

- Cyclobutene, 3,3-dimethyl- (16327-38-1)

- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)

- 2-Heptene, (2E)- (14686-13-6)

- Cyclopentene,1,2,3-trimethyl- (473-91-6)

- Cyclohexene,1,4-dimethyl- (2808-79-9)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

Cyclooctene Verwandte Literatur

-

Naleen B. Jayaratna,Daniel B. Pardue,Sriparna Ray,Muhammed Yousufuddin,Krishna G. Thakur,Thomas R. Cundari,H. V. Rasika Dias Dalton Trans. 2013 42 15399

-

Laurent Vanoye,Jiady Wang,Mertxe Pablos,Claude de Bellefon,Alain Favre-Réguillon Catal. Sci. Technol. 2016 6 4724

-

Nidhi Grover,Alexander P?thig,Fritz E. Kühn Catal. Sci. Technol. 2014 4 4219

-

Kelly A. D. F. Castro,Mário M. Q. Sim?es,M. Gra?a P. M. S. Neves,José A. S. Cavaleiro,Fernando Wypych,Shirley Nakagaki Catal. Sci. Technol. 2014 4 129

-

Xiaoling Lin,Mengling Zhang,Mengmeng Zhu,Hui Huang,Chunfeng Shi,Yang Liu,Zhenhui Kang Inorg. Chem. Front. 2018 5 2493

931-88-4 (Cyclooctene) Verwandte Produkte

- 8013-90-9(Ionone)

- 111-78-4(1,5-Cyclooctadiene)

- 286-62-4(Cyclooctene Oxide)

- 12279-09-3(Chlorobis(cyclooctene)rhodium(I) dimer)

- 1501-82-2(Cyclododecene)

- 1552-12-1(cis,cis-1,5-Cyclooctadiene)

- 4904-61-4(Cyclododeca-1,5,9-triene)

- 27519-02-4(9-TRICOSENE)

- 1439902-27-8(4-(Cyclopropylmethoxy)pyridine-3-carboxylic acid)

- 2171885-10-0(2-(2-chloroprop-2-en-1-yl)-7-oxabicyclo2.2.1heptane-2-carbaldehyde)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:931-88-4)cis-Cyclooctene

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung